molecular formula C12H20O3 B14388892 Methyl 6-ethenyl-4-oxononanoate CAS No. 88681-89-4

Methyl 6-ethenyl-4-oxononanoate

Cat. No.: B14388892
CAS No.: 88681-89-4
M. Wt: 212.28 g/mol
InChI Key: AICSDNWCENVCNP-UHFFFAOYSA-N
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Description

Methyl 6-ethenyl-4-oxononanoate is an organic compound with a complex structure that includes a methyl ester, an ethenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethenyl-4-oxononanoate typically involves multi-step organic synthesis techniques. One common method involves the alkylation of an enolate ion with an alkyl halide, followed by esterification and subsequent functional group transformations . The reaction conditions often require the use of strong bases, such as sodium hydride or lithium diisopropylamide, to generate the enolate ion, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethenyl-4-oxononanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 6-ethenyl-4-oxononanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-ethenyl-4-oxononanoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the ethenyl and ketone functional groups, which can participate in various chemical transformations. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxononanoate: Similar structure but lacks the ethenyl group.

    Methyl nonanoate: A simpler ester without the ketone and ethenyl groups.

Properties

CAS No.

88681-89-4

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 6-ethenyl-4-oxononanoate

InChI

InChI=1S/C12H20O3/c1-4-6-10(5-2)9-11(13)7-8-12(14)15-3/h5,10H,2,4,6-9H2,1,3H3

InChI Key

AICSDNWCENVCNP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)CCC(=O)OC)C=C

Origin of Product

United States

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